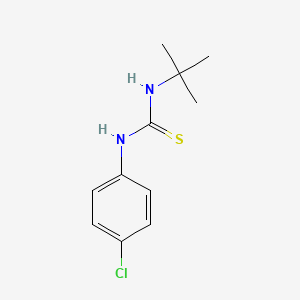
N-(tert-butyl)-N'-(4-chlorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N'-(4-chlorophenyl)thiourea, commonly known as Chlorotoluron, is a herbicide that belongs to the family of phenylurea derivatives. It is widely used in agriculture to control the growth of broadleaf weeds and grasses. Chlorotoluron is a selective herbicide, which means that it targets specific plants without harming others.
Mécanisme D'action
Chlorotoluron acts by inhibiting the synthesis of cell-wall components in plants, which leads to the death of the target weeds. It specifically targets the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids. The inhibition of ALS leads to the accumulation of toxic intermediates, which disrupt the normal metabolic processes in the plant and eventually leads to its death.
Biochemical and Physiological Effects
Chlorotoluron has been shown to have several biochemical and physiological effects on plants, including:
1. Inhibition of ALS enzyme activity
2. Reduction in protein synthesis
3. Disruption of cell-wall synthesis
4. Alteration of membrane permeability
5. Induction of oxidative stress
Avantages Et Limitations Des Expériences En Laboratoire
Chlorotoluron has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective herbicidal activity
2. Easy availability
3. Well-established synthesis method
4. Extensive scientific research data available
Some of the limitations include:
1. High toxicity to non-target organisms
2. Persistence in soil and water
3. Limited solubility in water
4. Limited biodegradability
Orientations Futures
Chlorotoluron has several potential future directions for scientific research, including:
1. Development of new herbicides based on Chlorotoluron structure
2. Improvement of bioremediation techniques for Chlorotoluron degradation
3. Exploration of the impact of Chlorotoluron on soil microbial communities
4. Investigation of the interaction of Chlorotoluron with other pesticides in the environment
5. Development of more sustainable and eco-friendly alternatives to Chlorotoluron.
Conclusion
Chlorotoluron is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. It acts by inhibiting the synthesis of cell-wall components in plants, which leads to the death of the target weeds. Chlorotoluron has several advantages and limitations for lab experiments, and several potential future directions for scientific research. The synthesis method for Chlorotoluron is well-established, and extensive scientific research data is available for its use in various applications.
Méthodes De Synthèse
Chlorotoluron can be synthesized by reacting 4-chloroaniline with thiourea in the presence of tert-butyl isocyanate. The reaction takes place under controlled conditions, and the yield of Chlorotoluron can be improved by optimizing the reaction parameters such as temperature, pressure, and reaction time. The purity of Chlorotoluron can also be improved by using advanced purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Chlorotoluron has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in several scientific research applications, including:
1. Weed Control: Chlorotoluron is used to control the growth of broadleaf weeds and grasses in various crops such as wheat, barley, and oats.
2. Environmental Monitoring: Chlorotoluron has been used as a marker to monitor the presence of pesticides in soil and water samples.
3. Toxicity Studies: Chlorotoluron has been studied for its toxicological properties, including acute and chronic toxicity, genotoxicity, and carcinogenicity.
4. Bioremediation: Chlorotoluron has been used in bioremediation studies to determine its degradation potential in soil and water.
Propriétés
IUPAC Name |
1-tert-butyl-3-(4-chlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2S/c1-11(2,3)14-10(15)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHYNZONNCQVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

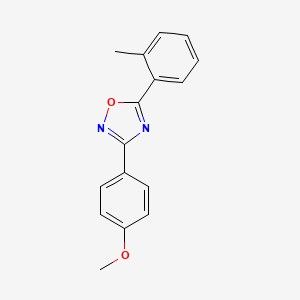
![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)
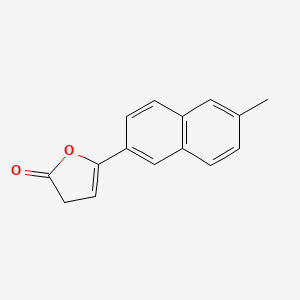
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)
![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)
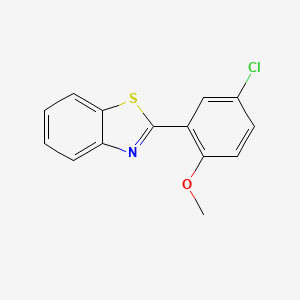
![N-[3-(aminocarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B5696947.png)
![N'-(3-methoxybenzylidene)-2-[4-(pentyloxy)phenoxy]propanohydrazide](/img/structure/B5696948.png)
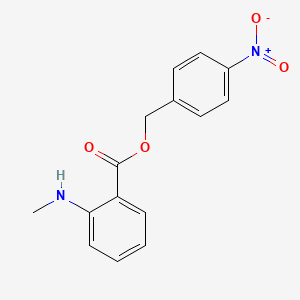

![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)
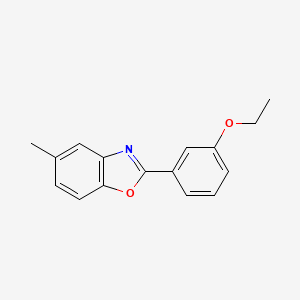
![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
![methyl 3-{[(4-chlorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5696994.png)